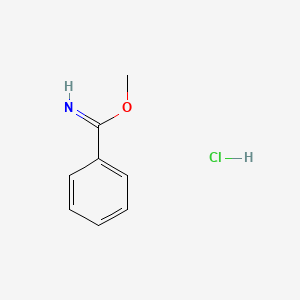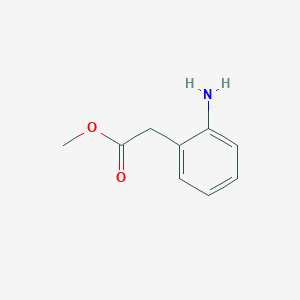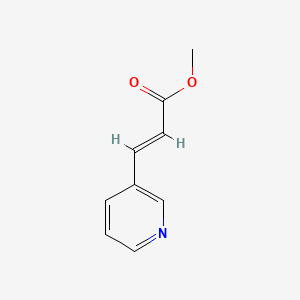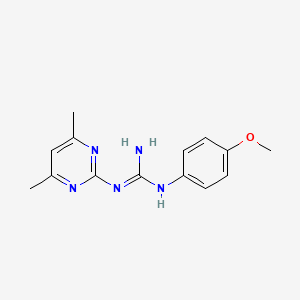
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)urea, while reduction could produce N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-chlorophenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-nitrophenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
34747-52-9 |
|---|---|
Molekularformel |
C14H17N5O |
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
OCSYLDRRDZUXOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


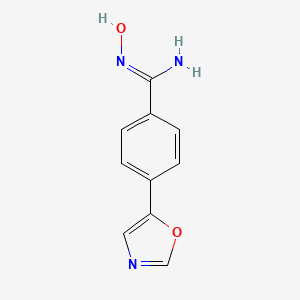

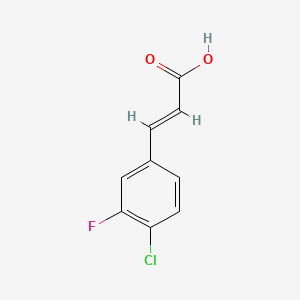
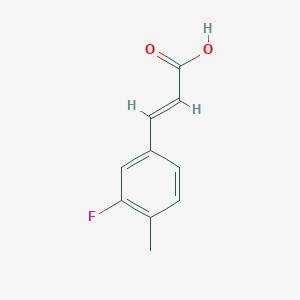
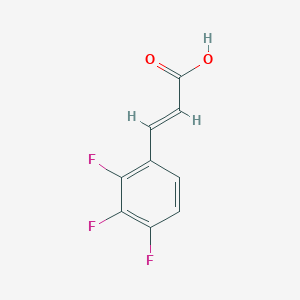
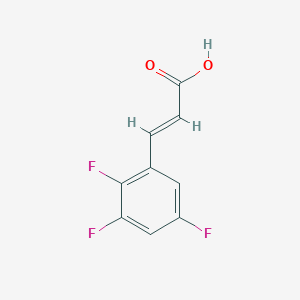
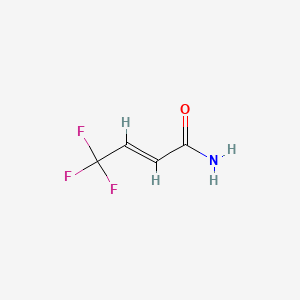
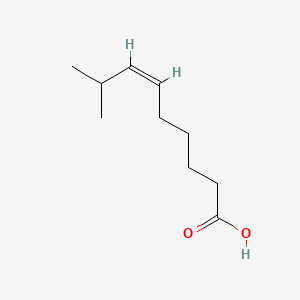
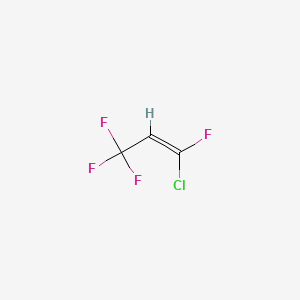
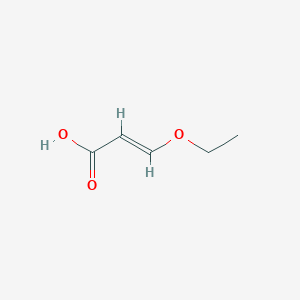
![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)
